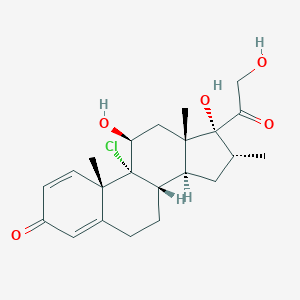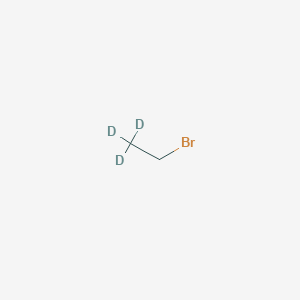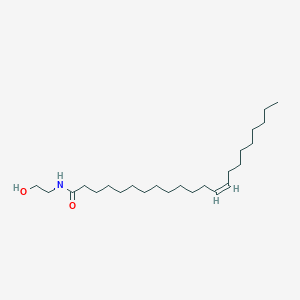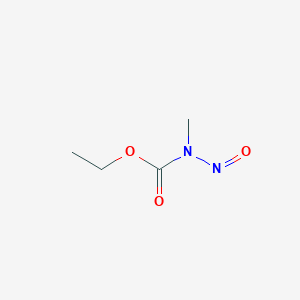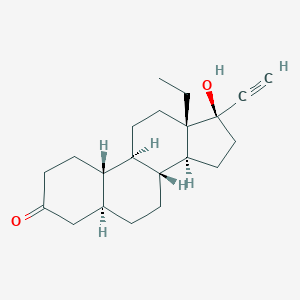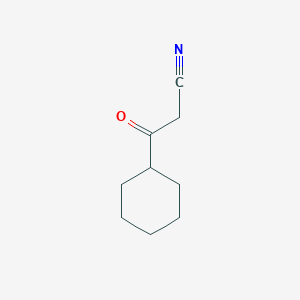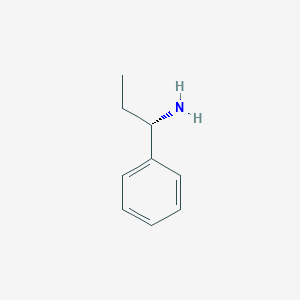
(S)-(-)-1-Amino-1-phenylpropane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-substituted 2-aminopropane-1,3-diols, involves the introduction of a phenyl ring and evaluates their immunosuppressive activities, highlighting the importance of the phenyl ring's position and the absolute configuration at the quaternary carbon for activity (Kiuchi et al., 2000). Optically active derivatives of (1R)-2-amino-1-phenylethanol have been synthesized, showing potential as chiral auxiliaries in enantioselective synthesis (Iuliano et al., 1995).
Molecular Structure Analysis
Studies on phenylpropanoids reveal a vast array of structurally related compounds with diverse biological functions, indicating the potential complexity and significance of (S)-(-)-1-Amino-1-phenylpropane's structure (Deng & Lu, 2017).
Chemical Reactions and Properties
The compound's reactivity has been explored in the context of synthesizing analogs with immunosuppressive or neuroprotective effects, demonstrating its versatility in chemical reactions (Kihumbu et al., 2002). Additionally, the synthesis of phenylpropanoid-amino acid adducts showcases the compound's ability to engage in complex chemical interactions (Zhang et al., 2018).
Physical Properties Analysis
While specific studies on (S)-(-)-1-Amino-1-phenylpropane's physical properties were not identified, related research on phenylpropanoids and their derivatives can provide insights into their solubility, stability, and other physical characteristics important for chemical synthesis and application (Yu & Jez, 2008).
Chemical Properties Analysis
The chemical properties of (S)-(-)-1-Amino-1-phenylpropane, such as its reactivity and interactions with other molecules, can be inferred from the synthesis and study of similar compounds. For example, the synthesis of 1,2-diamino-1-phenylpropane diastereoisomers highlights the compound's ability to form stereochemically diverse products, important for its potential biological activities (Dufrasne & Nève, 2005).
Applications De Recherche Scientifique
Pharmaceutical Synthesis and Drug Development :
- (S)-(+)-2-amino-1-phenylpropane-3,3,3-d3, a derivative of (S)-(-)-1-Amino-1-phenylpropane, can be synthesized from D-phenyl-alanine with high isotopic and enantiomeric purity. This process is significant in the context of amphetamine derivatives, which are relevant in pharmaceutical applications (Gal, 1977).
- The compound has been utilized in the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, leading to the production of (S)-dapoxetine, a medication used for premature ejaculation, with high enantiomeric excess (Torre, Gotor‐Fernández, & Gotor, 2006).
- It also plays a role in the synthesis of commercial drugs like (R)-formoterol and (R)-tamsulosin, used in treating conditions like asthma and benign prostatic hyperplasia (Ha et al., 2007).
Agricultural Applications :
- Phenylpropanoids, a class of compounds related to (S)-(-)-1-Amino-1-phenylpropane, show potential in enhancing the nutraceutical values of cereals and legumes. This is significant in the development of high-yielding cultivars (Dwivedi et al., 2016).
Cancer Research :
- Derivatives of (S)-(-)-1-Amino-1-phenylpropane have shown promising cytotoxicity in ovarian and oral cancers, suggesting their potential in designing new anti-cancer agents (Kumar et al., 2009).
Enzymatic and Chemical Studies :
- The compound is used in studies involving enzymatic reactions, such as the regio- and stereoselective multi-enzymatic synthesis of phenylpropanolamines from β-methylstyrene, highlighting its relevance in chemical synthesis and enzymology (Corrado, Knaus, & Mutti, 2021).
- It's involved in the enantioselective reduction of β-amino ketones, crucial for synthesizing antidepressants (Zhang et al., 2015).
Neurological Research :
- Derivatives like 2-amino-1-(2,5-dimethoxy-4-methyl)phenylpropane have been studied for their reinforcing effects in neurological research, particularly in the context of substance abuse (Yanagita, 1986).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S)-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFLVLHRZFLDDV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049288 | |
| Record name | (1S)-1-Phenyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-1-Amino-1-phenylpropane | |
CAS RN |
3789-59-1 | |
| Record name | (-)-1-Phenylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3789-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-Phenyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, .alpha.-ethyl-, (S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenemethanamine, α-ethyl-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

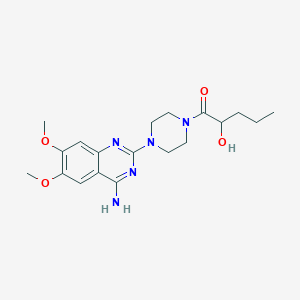

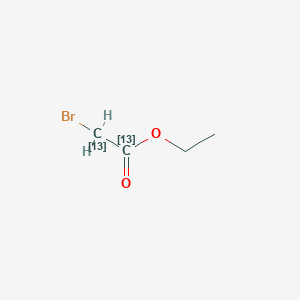

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)

